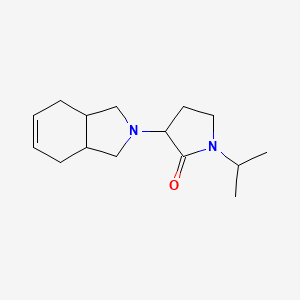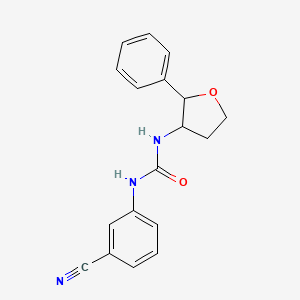
3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one, also known as HPI-140, is a novel compound that has gained attention in the scientific research community for its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one is not fully understood, but it is believed to act through the modulation of various signaling pathways. 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has been shown to activate the Nrf2/ARE pathway, which is involved in the cellular response to oxidative stress. 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one can increase cell viability and reduce oxidative stress and inflammation. In vivo studies have shown that 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one can improve cognitive function, reduce anxiety and depression-like behaviors, and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and pharmacodynamics. Additionally, the cost of 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one may limit its use in some lab experiments.
Direcciones Futuras
There are several future directions for research on 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one. In neurology, 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one could be studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one could be studied for its potential to treat other mood disorders such as bipolar disorder. In oncology, 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one could be studied for its potential to enhance the efficacy of current cancer treatments. Additionally, more research is needed to fully understand the mechanism of action of 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one and its potential side effects.
Métodos De Síntesis
3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one can be synthesized through a multistep process that involves the reaction of cyclohexanone with 2-bromoethylamine hydrobromide, followed by reduction and cyclization. The final product is obtained through purification and isolation processes. The synthesis method has been optimized to improve the yield and purity of 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one.
Aplicaciones Científicas De Investigación
3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has been studied for its potential therapeutic effects in various fields, including neurology, psychiatry, and oncology. In neurology, 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has been shown to have neuroprotective effects against oxidative stress and neuroinflammation. In psychiatry, 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has been studied for its potential to treat anxiety and depression. In oncology, 3-(1,3,3a,4,7,7a-Hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation.
Propiedades
IUPAC Name |
3-(1,3,3a,4,7,7a-hexahydroisoindol-2-yl)-1-propan-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-11(2)17-8-7-14(15(17)18)16-9-12-5-3-4-6-13(12)10-16/h3-4,11-14H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIARESROGWGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1=O)N2CC3CC=CCC3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,6-dimethylphenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585197.png)
![N-[(2,3-difluorophenyl)methyl]-N-methylpropane-2-sulfonamide](/img/structure/B7585204.png)
![1-[3-(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B7585207.png)




![1-[(1-Methylpyrrol-3-yl)methyl]-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7585255.png)



![9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585266.png)
![N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide](/img/structure/B7585275.png)
![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7585296.png)